molecular formula C23H18N4O4S B11206801 3-(4-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11206801
M. Wt: 446.5 g/mol
InChI Key: PVAWGVUEPKOEQC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups such as methoxyphenyl, methylphenyl, and oxadiazolyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 3-methylbenzohydrazide, and thiourea. The synthetic route may involve the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3-methylbenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Construction of the thienopyrimidine core: This involves the cyclization of thiourea with a suitable α,β-unsaturated carbonyl compound.

    Final coupling reaction: The oxadiazole intermediate is then coupled with the thienopyrimidine core under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)propionic acid
  • 3-(2-methoxyphenyl)propionic acid

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H18N4O4S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-4-3-5-15(12-14)21-24-19(31-25-21)13-26-18-10-11-32-20(18)22(28)27(23(26)29)16-6-8-17(30-2)9-7-16/h3-12H,13H2,1-2H3

InChI Key

PVAWGVUEPKOEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4

Origin of Product

United States

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